molecular formula C28H28N6O4 B12409674 Fak-IN-3

Fak-IN-3

Cat. No.: B12409674
M. Wt: 512.6 g/mol
InChI Key: MQPJMMSBMYBLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fak-IN-3 is a potent inhibitor of focal adhesion kinase, a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and survival. This compound has shown significant potential in inhibiting tumor growth and metastasis, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fak-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Fak-IN-3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties.

Scientific Research Applications

Fak-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Fak-IN-3 exerts its effects by inhibiting the activity of focal adhesion kinase. This kinase is involved in signal transduction pathways that regulate cell adhesion, migration, and survival. This compound binds to the kinase domain of focal adhesion kinase, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to decreased cell migration, invasion, and tumor growth .

Properties

Molecular Formula

C28H28N6O4

Molecular Weight

512.6 g/mol

IUPAC Name

3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-piperidin-4-ylbenzamide

InChI

InChI=1S/C28H28N6O4/c1-37-23-15-17(26(36)31-18-9-12-29-13-10-18)5-7-20(23)32-28-33-25-19(11-14-30-25)27(34-28)38-22-4-2-3-16-6-8-21(35)24(16)22/h2-5,7,11,14-15,18,29H,6,8-10,12-13H2,1H3,(H,31,36)(H2,30,32,33,34)

InChI Key

MQPJMMSBMYBLJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CCNCC2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC6=C5C(=O)CC6

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.